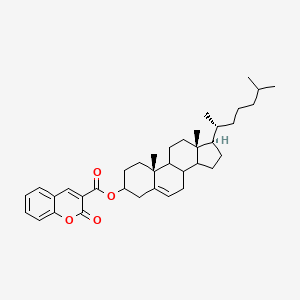

Cholest-5-en-3-ol (3

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C37H50O4 |

|---|---|

Molekulargewicht |

558.8 g/mol |

IUPAC-Name |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C37H50O4/c1-23(2)9-8-10-24(3)30-15-16-31-28-14-13-26-22-27(17-19-36(26,4)32(28)18-20-37(30,31)5)40-34(38)29-21-25-11-6-7-12-33(25)41-35(29)39/h6-7,11-13,21,23-24,27-28,30-32H,8-10,14-20,22H2,1-5H3/t24-,27?,28?,30-,31?,32?,36+,37-/m1/s1 |

InChI-Schlüssel |

MDZIAODARIKFKN-FMFZTMEQSA-N |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C |

Herkunft des Produkts |

United States |

Regulation of Cholest 5 En 3 Ol 3 Homeostasis

Transcriptional and Gene Expression Control

The primary level of Cholest-5-en-3-ol (3) homeostasis is exerted at the level of gene transcription. A sophisticated interplay of transcription factors and nuclear receptors senses the cellular sterol status and modulates the expression of genes involved in its synthesis, uptake, and efflux.

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that play a central role in controlling the synthesis of this compound) and fatty acids. nih.govwikipedia.org These proteins are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. nih.govnih.gov In mammals, there are two main SREBP genes, SREBF1 and SREBF2. wikipedia.org The SREBF1 gene produces two isoforms, SREBP-1a and SREBP-1c, through the use of alternative transcriptional start sites. nih.govwikipedia.org SREBP-2 is encoded by the SREBF2 gene. wikipedia.org

While there is some overlap in their functions, SREBP-2 is the primary regulator of this compound) biosynthesis, activating the transcription of genes encoding enzymes in the mevalonate (B85504) pathway, such as HMG-CoA synthase and HMG-CoA reductase. youtube.comyoutube.com SREBP-1c, on the other hand, is more influential in regulating genes involved in fatty acid synthesis. wikipedia.orgyoutube.com SREBP-1a is a potent activator of both the this compound) and fatty acid synthetic pathways. youtube.com When cellular levels of this compound) are low, SREBPs are processed and their active N-terminal domains are released, translocating to the nucleus to activate target gene expression. wikipedia.org

| SREBP Isoform | Primary Regulatory Function | Key Target Genes |

| SREBP-1a | This compound) and fatty acid synthesis | HMG-CoA synthase, HMG-CoA reductase, Fatty acid synthase |

| SREBP-1c | Fatty acid synthesis | Fatty acid synthase |

| SREBP-2 | This compound) synthesis | HMG-CoA synthase, HMG-CoA reductase, LDL receptor |

The activation of SREBPs is tightly controlled by two other ER-resident proteins: SREBP Cleavage-Activating Protein (SCAP) and Insulin-Induced Gene 1 (INSIG-1). SCAP is a polytopic membrane protein that functions as a sterol sensor and an escort for SREBPs. nih.govwikipedia.org When cellular sterol levels are low, SCAP binds to SREBP and transports it from the ER to the Golgi apparatus. researchgate.netpnas.org In the Golgi, two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P), sequentially cleave the SREBP precursor, releasing its mature, transcriptionally active N-terminal domain, which then moves to the nucleus. pnas.org

Conversely, when sterol levels are high, this compound) binds to the sterol-sensing domain of SCAP. wikipedia.org This induces a conformational change in SCAP, allowing it to bind to INSIG-1. researchgate.net The formation of the SREBP-SCAP-INSIG-1 complex retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi and subsequent cleavage. researchgate.netnih.gov This effectively halts the activation of SREBP and downregulates the transcription of genes for this compound) synthesis. pnas.org

Liver X Receptors (LXRs), members of the nuclear receptor superfamily, function as cellular sensors for this compound) levels. nih.govoup.com There are two isoforms, LXRα and LXRβ, which are activated by oxidized derivatives of this compound) known as oxysterols. nih.govoup.compnas.org Key endogenous LXR ligands include 22(R)-hydroxycholesterol, 24(S)-hydroxycholesterol, 27-hydroxycholesterol, and 24(S),25-epoxycholesterol. nih.govoup.compnas.org

Upon activation by oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. nih.govpnas.org This transcriptional activation leads to an increase in the expression of genes involved in the reverse transport, efflux, and excretion of this compound). nih.gov A primary target of LXR is the ATP-binding cassette transporter A1 (ABCA1), which mediates the efflux of this compound) from cells to high-density lipoprotein (HDL) particles. oup.com LXRs also induce the expression of ABCG1, which further promotes this compound) efflux. nih.gov In the liver, LXR activation stimulates the expression of CYP7A1, the rate-limiting enzyme in the conversion of this compound) to bile acids, providing a major route for its elimination from the body. nih.gov

| LXR Ligand (Oxysterol) | Effect on LXR | Key Target Genes | Physiological Outcome |

| 22(R)-hydroxycholesterol | Activation | ABCA1, ABCG1, CYP7A1 | Increased this compound) efflux and catabolism |

| 24(S)-hydroxycholesterol | Activation | ABCA1, ABCG1, CYP7A1 | Increased this compound) efflux and catabolism |

| 27-hydroxycholesterol | Activation | ABCA1, ABCG1, CYP7A1 | Increased this compound) efflux and catabolism |

| 24(S),25-epoxycholesterol | Activation | ABCA1, ABCG1, CYP7A1 | Increased this compound) efflux and catabolism |

Beyond SREBPs and LXRs, other nuclear receptors and transcription factors contribute to the intricate regulation of this compound) homeostasis. nih.govahajournals.org

Farnesoid X Receptor (FXR): Primarily activated by bile acids, FXR plays a crucial role in bile acid homeostasis, which is intrinsically linked to this compound) metabolism. mdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs): These receptors, particularly PPARα and PPARγ, influence lipid and lipoprotein metabolism. ahajournals.orgnih.gov Agonists for PPARα and PPARγ can induce the expression of ABCA1 and ABCG1, often through an LXR-dependent pathway. mdpi.com

Retinoid X Receptor (RXR): RXR is an obligate heterodimeric partner for several nuclear receptors, including LXRs, FXRs, and PPARs. pnas.orgmdpi.com Its presence is essential for the transcriptional activity of these receptors in regulating this compound) metabolism. nih.gov

Post-Transcriptional and Post-Translational Regulatory Mechanisms

In addition to transcriptional control, the levels and activities of key proteins in the this compound) biosynthetic pathway are regulated at the post-transcriptional and post-translational levels. This provides a more rapid mechanism to fine-tune the cellular concentration of this compound).

A critical point of post-translational regulation is the control of the stability of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. nih.gov The degradation of HMG-CoA reductase is accelerated by high levels of sterols. nih.govnih.gov This sterol-induced degradation is mediated by the ubiquitin-proteasome system. nih.govnih.gov

When sterol levels are elevated, HMG-CoA reductase binds to Insig proteins (Insig-1 or Insig-2) in the ER membrane. nih.govnih.gov This interaction facilitates the recruitment of a membrane-associated E3 ubiquitin ligase, such as gp78, which then polyubiquitinates HMG-CoA reductase. nih.govnih.gov The polyubiquitinated enzyme is then recognized and degraded by the 26S proteasome in the cytosol. nih.govyoutube.com This rapid degradation of HMG-CoA reductase provides a swift mechanism to curtail this compound) synthesis when the cellular supply is sufficient. researchgate.net The half-life of the reductase protein can be dramatically reduced from approximately 12 hours in sterol-depleted cells to less than an hour in sterol-replete conditions. researchgate.net

Allosteric Regulation and Feedback Inhibition by Sterol Intermediates

The homeostasis of this compoundβ) is meticulously maintained through a sophisticated network of feedback mechanisms, primarily orchestrated by sterol intermediates that allosterically regulate key enzymes and proteins involved in its biosynthetic pathway. This regulation ensures that cellular levels of this compoundβ) are maintained within a narrow, optimal range to support cellular functions without reaching toxic concentrations.

A primary control point in this pathway is the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), which catalyzes the rate-limiting step in this compoundβ) synthesis. libretexts.org The activity of HMGCR is subject to feedback inhibition by multiple sterol and non-sterol products derived from mevalonate, the product of the HMGCR reaction. nih.govyoutube.com This multivalent feedback regulation ensures a coordinated response to the availability of various downstream products. nih.gov

One of the key allosteric regulators is this compoundβ) itself. When cellular levels of this compoundβ) are high, it binds to the SREBP cleavage-activating protein (SCAP). researchgate.netasbmb.org This binding induces a conformational change in SCAP, which then promotes its association with Insulin-induced gene (Insig) proteins, retaining the SCAP-SREBP complex in the endoplasmic reticulum (ER). researchgate.netnih.govresearchgate.net This sequestration prevents the transport of Sterol Regulatory Element-Binding Protein (SREBP) to the Golgi apparatus, where it would normally be cleaved to its active form. The active SREBP is a transcription factor that upregulates the expression of genes involved in this compoundβ) synthesis, including HMGCR. nih.govnih.gov Therefore, by inhibiting SREBP processing, high levels of this compoundβ) effectively downregulate its own synthesis.

Other sterol intermediates also play crucial roles in this feedback loop. Oxysterols, which are oxidized derivatives of this compoundβ), are potent regulators of this pathway. researchgate.net Unlike this compoundβ) which binds to SCAP, oxysterols such as 25-hydroxycholesterol (B127956) (25-HC) bind directly to Insig proteins. nih.govnih.gov This binding stabilizes the Insig proteins and enhances their interaction with SCAP, further ensuring the retention of the SCAP-SREBP complex in the ER and thereby inhibiting this compoundβ) synthesis. nih.govnih.gov

Lanosterol (B1674476), the first sterol intermediate in the biosynthetic pathway, also contributes to feedback regulation. asbmb.orgguidetopharmacology.org It has been shown to down-regulate HMGCR by accelerating the degradation of the enzyme. researchgate.net This occurs through an Insig-dependent mechanism that leads to the ubiquitination and subsequent proteasomal degradation of HMGCR. nih.govnih.gov

Desmosterol, another intermediate in the Bloch pathway of this compoundβ) synthesis, has a dual regulatory role. It can act as a ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a role in cholesterol efflux. pnas.org Additionally, desmosterol can suppress SREBP processing by interacting with SCAP, similar to this compoundβ). pnas.org

Table 1: Allosteric Regulation and Feedback Inhibition by Sterol Intermediates

| Regulator | Target Protein | Mechanism of Action | Outcome |

|---|---|---|---|

| This compoundβ) | SCAP | Binds to the sterol-sensing domain of SCAP, inducing a conformational change that promotes binding to Insig. | Inhibition of SREBP processing and subsequent downregulation of this compoundβ) synthesis genes. |

| Oxysterols (e.g., 25-HC) | Insig | Bind to Insig proteins, stabilizing them and enhancing their interaction with the SCAP-SREBP complex. | Potent inhibition of SREBP processing. |

| Lanosterol | HMG-CoA Reductase | Promotes the Insig-dependent ubiquitination and proteasomal degradation of HMGCR. | Decreased levels of the rate-limiting enzyme in this compoundβ) synthesis. |

| Desmosterol | SCAP, LXR | Binds to SCAP to inhibit SREBP processing and acts as a ligand for LXR to promote cholesterol efflux. | Dual regulation of this compoundβ) levels through synthesis inhibition and efflux promotion. |

Protein Phosphorylation and Other Covalent Modifications Affecting Regulatory Proteins (e.g., SREBP, SCAP)

The activity and stability of key regulatory proteins in this compoundβ) homeostasis are further modulated by post-translational modifications, including phosphorylation and ubiquitination. These modifications provide an additional layer of rapid and reversible control over the synthetic pathway.

Phosphorylation:

Sterol Regulatory Element-Binding Proteins (SREBPs) are subject to phosphorylation, which can influence their transcriptional activity. Growth factors can activate the MAPK/ERK signaling pathway, leading to the phosphorylation of SREBPs. nih.gov This phosphorylation has been shown to enhance the transcriptional activity of SREBPs, thereby stimulating the expression of genes involved in lipid synthesis. nih.gov Conversely, phosphorylation of Insig proteins has also been reported. Phosphorylated cytosolic phosphoenolpyruvate carboxykinase 1 (PCK1) can phosphorylate Insig-1 and Insig-2 in the endoplasmic reticulum. frontiersin.org This phosphorylation event diminishes the interaction between sterols and Insig proteins, disrupting the Insig-SCAP complex and leading to the activation of SREBPs. frontiersin.org

The PI3K/Akt signaling pathway has also been implicated in the regulation of SREBP processing. Inhibition of this pathway has been shown to disrupt the transport of the SCAP/SREBP complex from the ER to the Golgi, thereby blunting the activation of SREBP-2. molbiolcell.org This suggests that Akt-mediated phosphorylation events are necessary for the efficient trafficking of SCAP and SREBP.

Ubiquitination:

Ubiquitination, the process of attaching ubiquitin proteins to a substrate protein, is a critical mechanism for targeting proteins for degradation by the proteasome. This process plays a significant role in the regulation of HMG-CoA reductase (HMGCR) and SREBPs.

As mentioned previously, high levels of certain sterols, particularly lanosterol, trigger the binding of HMGCR to Insig proteins. nih.gov This association facilitates the ubiquitination of HMGCR by an Insig-associated E3 ubiquitin ligase, marking the enzyme for ER-associated degradation (ERAD). youtube.comnih.gov This sterol-accelerated degradation of HMGCR is a key feedback mechanism to rapidly reduce the cell's capacity for this compoundβ) synthesis.

SREBPs themselves can also be targeted for degradation through ubiquitination. The E3 ubiquitin ligase TRC8 has been shown to be involved in the degradation of SREBPs, preventing their accumulation and subsequent processing. youtube.com

Furthermore, the stability of Insig proteins is also regulated by ubiquitination. In low sterol conditions, Insig proteins can be targeted for degradation by ubiquitin ligases like gp78, leading to the release of the SCAP-SREBP complex for transport to the Golgi. mdpi.com

Table 2: Covalent Modifications of Regulatory Proteins

| Protein | Modification | Enzyme/Pathway Involved | Functional Consequence |

|---|---|---|---|

| SREBP | Phosphorylation | MAPK/ERK pathway | Enhanced transcriptional activity. |

| Insig-1/Insig-2 | Phosphorylation | PCK1 | Reduced interaction with sterols, leading to SREBP activation. |

| SCAP/SREBP Complex | Phosphorylation-dependent transport | PI3K/Akt pathway | Required for efficient ER-to-Golgi transport. |

| HMG-CoA Reductase | Ubiquitination | Insig-associated E3 ligase | Sterol-accelerated degradation. |

| SREBP | Ubiquitination | TRC8 E3 ligase | Degradation and prevention of processing. |

| Insig | Ubiquitination | gp78 E3 ligase | Degradation in low sterol conditions, promoting SREBP activation. |

Intracellular this compound) Sensing Mechanisms

Cells possess sophisticated mechanisms to sense the intracellular concentration of this compoundβ), primarily within the membranes of the endoplasmic reticulum (ER), which is the site of its synthesis. nih.gov These sensing mechanisms are crucial for initiating the regulatory feedback loops that maintain this compoundβ) homeostasis.

The central sensor of intracellular this compoundβ) is the SREBP cleavage-activating protein (SCAP). researchgate.netasbmb.org SCAP is a polytopic membrane protein that contains a sterol-sensing domain (SSD) composed of five transmembrane segments. biorxiv.org This domain is responsible for directly binding to this compoundβ) molecules within the ER membrane. nih.govtdl.org

When the concentration of this compoundβ) in the ER membrane is low, SCAP adopts a conformation that allows it to bind to COPII-coated vesicles, which mediate transport from the ER to the Golgi apparatus. biorxiv.orgnih.gov This allows the SCAP-SREBP complex to be transported to the Golgi for the proteolytic activation of SREBP. mdpi.com

Conversely, when ER this compoundβ) levels are high, this compoundβ) binds to the SSD of SCAP. youtube.com This binding induces a significant conformational change in SCAP, which in turn promotes its interaction with the ER-resident Insig proteins. nih.govnih.gov The formation of the SCAP-Insig complex prevents the incorporation of the SCAP-SREBP complex into COPII vesicles, effectively retaining it in the ER and halting the activation of SREBP. researchgate.netnih.govyoutube.com The interaction with Insig proteins also appears to increase the affinity of the SCAP/Insig complex for this compoundβ) compared to SCAP alone, making the system highly sensitive to changes in sterol levels. nih.gov

Insig proteins, therefore, act as crucial co-sensors or mediators in this process. researchgate.net While SCAP directly binds this compoundβ), oxysterols exert their regulatory effect by binding directly to Insigs. nih.gov This dual-sensing mechanism, where this compoundβ) is sensed by SCAP and oxysterols by Insigs, provides a robust and multifaceted system for monitoring the sterol status of the cell. nih.govresearchgate.net

Beyond the SCAP-Insig system, other proteins are also involved in sensing and responding to cellular this compoundβ) levels. For instance, the enzyme squalene monooxygenase (SM), another rate-limiting enzyme in the pathway, can sense changes in the physical properties of the ER membrane that are influenced by this compoundβ) concentration. nih.gov An N-terminal domain of SM can interconvert between a membrane-bound amphipathic helix and a soluble, degradation-prone segment in a this compoundβ)-sensitive manner, providing a mechanism for feedback control. nih.gov

Liver X Receptors (LXRs) also function as intracellular sterol sensors, although they are primarily activated by oxysterols and certain this compoundβ) biosynthetic intermediates like desmosterol. nih.govpnas.org Upon activation, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements in the promoters of target genes, leading to increased expression of proteins involved in this compoundβ) efflux and transport. nih.gov

Table 3: Intracellular this compoundβ) Sensing Mechanisms

| Sensing Protein/System | Ligand/Stimulus | Location | Mechanism of Action |

|---|---|---|---|

| SCAP | This compoundβ) | Endoplasmic Reticulum | Direct binding to the sterol-sensing domain leads to a conformational change and interaction with Insig, causing ER retention of the SCAP-SREBP complex. |

| Insig | Oxysterols | Endoplasmic Reticulum | Direct binding of oxysterols stabilizes Insig and promotes its interaction with SCAP, enhancing ER retention of the SCAP-SREBP complex. |

| Squalene Monooxygenase (SM) | Membrane this compoundβ) levels | Endoplasmic Reticulum | An N-terminal domain senses changes in membrane properties, leading to cholesterol-dependent degradation of the enzyme. |

| Liver X Receptors (LXRs) | Oxysterols, Desmosterol | Nucleus | Ligand binding activates transcription of genes involved in cholesterol efflux and transport. |

Cellular and Molecular Functions of Cholest 5 En 3 Ol 3

Structural Roles in Biological Membranes

Cholest-5-en-3-ol (3β) is a crucial architect of the plasma membrane in eukaryotic cells. walshmedicalmedia.com Its unique molecular structure, featuring a rigid steroid ring system, a polar hydroxyl group, and a flexible hydrocarbon tail, allows it to intercalate between phospholipids (B1166683) in the membrane bilayer. walshmedicalmedia.comwalshmedicalmedia.com This positioning is vital for maintaining the structural integrity and dynamic nature of the membrane. walshmedicalmedia.comwalshmedicalmedia.com The polar hydroxyl group orients itself towards the aqueous environment and the lipid headgroups, while the rigid ring structure and hydrophobic tail align parallel to the fatty acid chains of the phospholipids. researchgate.net

Modulation of Membrane Fluidity, Permeability, and Integrity

A primary function of this compoundβ) is the modulation of membrane fluidity. walshmedicalmedia.com It exerts a dual effect, which is dependent on the composition of the surrounding lipid environment. In membranes rich in unsaturated fatty acids, which are loosely packed due to kinks in their hydrocarbon chains, this compoundβ) fills the gaps, reducing the mobility of the fatty acid chains and thereby decreasing membrane fluidity. walshmedicalmedia.comwalshmedicalmedia.com Conversely, in membranes dominated by tightly packed saturated fatty acids, it disrupts this orderly arrangement, preventing the membrane from becoming too rigid and thus increasing fluidity. walshmedicalmedia.comwalshmedicalmedia.com This bidirectional regulation ensures the membrane maintains an optimal fluid state, crucial for processes like diffusion and the function of membrane proteins. walshmedicalmedia.com

Furthermore, this compoundβ) enhances the integrity of the membrane by reducing its permeability to small, water-soluble molecules. walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net By ordering the lipid hydrocarbon chains, it creates a tighter barrier, which is essential for maintaining cellular homeostasis. walshmedicalmedia.comresearchgate.net It also increases the mechanical strength and stability of the membrane, preventing it from becoming overly fragile. mdpi.com

Table 1: Effects of this compoundβ) on Membrane Physical Properties

| Membrane Property | Effect of this compoundβ) | Mechanism | Reference |

| Fluidity | Bidirectional Regulation | Decreases fluidity with unsaturated phospholipids; Increases fluidity with saturated phospholipids. | walshmedicalmedia.com, walshmedicalmedia.com |

| Permeability | Decreased | Fills gaps between phospholipids, reducing passage of small, water-soluble molecules. | walshmedicalmedia.com, walshmedicalmedia.com, researchgate.net |

| Integrity/Stability | Increased | Increases mechanical resistance and reduces fragility. | mdpi.com |

| Acyl Chain Order | Increased | The rigid sterol ring system restricts the motion of phospholipid acyl chains. | nih.gov, researchgate.net |

| Thickness | Modulated | Can increase the thickness of the lipid bilayer. | nih.gov |

Formation and Dynamic Organization of Lipid Rafts (this compound)- and Sphingolipid-Enriched Microdomains)

This compoundβ) is a key organizer of lateral heterogeneity within the cell membrane through its participation in the formation of specialized microdomains known as lipid rafts. nih.gov These platforms are enriched in this compoundβ) and sphingolipids. nih.govosti.gov The interaction between the rigid sterol ring of this compoundβ) and the long, saturated acyl chains of sphingolipids promotes the formation of a more ordered and tightly packed lipid phase, known as the liquid-ordered (Lo) phase, which is distinct from the surrounding more fluid liquid-disordered (Ld) phase of the bulk membrane. nih.govosti.gov

These lipid rafts are not static structures but are dynamic, mobile domains that can selectively include or exclude certain proteins. osti.gov They function as crucial platforms for protein and lipid sorting in cellular compartments like the Golgi apparatus and are central to various cellular processes. nih.gov A specific type of lipid raft, the caveola, is a flask-shaped invagination of the plasma membrane whose structure and maintenance are dependent on this compoundβ). osti.govsemanticscholar.org

Specific Interactions with Membrane Proteins and Other Lipids within Bilayers

The function of this compoundβ) extends to its specific interactions with other membrane components. Its asymmetric structure, with a smooth α face and a rough β face (due to protruding methyl groups), allows for a variety of interactions with both lipids and proteins. nih.govfrontiersin.orgresearchgate.net

When interacting with sphingomyelin, the polar headgroup of the sphingolipid can shield the hydroxyl group of this compoundβ) in what is termed an "umbrella effect". frontiersin.orgresearchgate.net This interaction orients the sterol in such a way that its β face is available for binding to transmembrane domains of proteins. frontiersin.orgresearchgate.net In contrast, when interacting with glycerophospholipids like phosphatidylcholine, both faces of this compoundβ) may be accessible. frontiersin.orgresearchgate.net

This compoundβ) directly binds to many membrane proteins, often through specific recognition motifs. nih.gov The Cholesterol Recognition/Interaction Amino Acid Consensus (CRAC) domain is one such motif, characterized by a specific sequence pattern that facilitates interaction with the sterol. nih.gov Another is the sterol-sensing domain (SSD), a larger segment found in proteins involved in cholesterol homeostasis. nih.gov These direct interactions can stabilize the active conformation of a protein, thereby modulating its function. researchgate.netnih.gov

Table 2: Specific Interactions of this compoundβ) in Membranes

| Interacting Molecule | Type of Interaction | Functional Consequence | Reference |

| Sphingomyelin | "Umbrella Effect" H-bonding | Orients this compoundβ) for protein binding; key for lipid raft formation. | frontiersin.org, researchgate.net |

| Phosphatidylcholine | H-bonding | Modulates local membrane order; leaves both sterol faces accessible. | frontiersin.org, researchgate.net |

| Membrane Proteins (general) | Direct binding, modulation of local lipid environment | Influences protein conformation, activity, and distribution. | researchgate.netnih.govnih.gov |

| Proteins with CRAC/CARC motifs | Specific binding to consensus sequence | Anchors proteins to cholesterol-rich domains. | frontiersin.org, nih.gov |

| Proteins with SSDs | Binding to a multi-transmembrane domain | Senses and responds to local cholesterol concentration. | nih.gov |

Participation in Intracellular Signaling Pathways

Beyond its structural capacity, this compoundβ) is a critical mediator in cell signaling, largely through its role in organizing the membrane environment. mdpi.comnih.gov

As a Platform for Assembly and Activation of Signal Transduction Complexes in Lipid Rafts

Lipid rafts serve as vital platforms for the initiation of signal transduction cascades. nih.gov By concentrating specific signaling molecules—such as receptors, G-proteins, and effector enzymes—into a confined space, these microdomains dramatically increase the efficiency and specificity of signaling pathways. nih.govosti.gov The ordered environment of the raft facilitates the assembly of functional signaling complexes and can stabilize the conformations of proteins required for their activation. researchgate.net Disruption of these domains by altering this compoundβ) levels can impair numerous signaling events, including those mediated by TGF-β and Wnt signaling pathways. osti.govnih.gov

Influence on Receptor Clustering and Proximity for Efficient Signaling

The clustering of receptors is a fundamental requirement for the activation of many signaling pathways. semanticscholar.org this compoundβ) plays a direct role in this process. Research has shown that depletion of this sterol from the membrane can cause the dispersal of receptors that are normally clustered, such as the glycosyl-phosphatidylinositol (GPI)-anchored folate receptor. semanticscholar.org This receptor is typically found in clusters within caveolae, and this organization is dependent on the presence of this compoundβ). semanticscholar.org

Furthermore, this compoundβ) can form face-to-face dimers, which can then recruit two G-protein coupled receptors, effectively inducing their functional dimerization and subsequent signaling. frontiersin.orgresearchgate.net By bringing receptor molecules into close proximity, this compoundβ) lowers the activation threshold for signaling, making cellular responses more sensitive to external stimuli. osti.gov

Role in Electrical Signal Transmission and Neural Membrane Insulation (e.g., Myelin Sheath)

This compoundβ), commonly known as cholesterol, is a critical component of the nervous system, where it plays an indispensable role in both the structural integrity and function of neural membranes. In the vertebrate nervous system, the majority of cholesterol is found within the myelin sheath, a specialized, multi-layered membrane that spirally wraps around axons. nih.govnih.gov This high concentration of this compoundβ) is fundamental to the myelin sheath's function as an electrical insulator, which is crucial for the rapid and efficient transmission of nerve impulses, a process known as saltatory conduction. nih.gov

The unique composition of myelin, highly enriched in lipids like glycosphingolipids and this compoundβ), results in a tightly compacted membrane structure. nih.gov This compaction is essential for preventing the leakage of electrical current across the axonal membrane. This compoundβ) contributes to the required thickness, stability, and fluidity of the myelin membrane, ensuring proper insulation. nih.govnih.gov Studies have shown that cholesterol is an essential and rate-limiting component for the development of both the central nervous system (CNS) and peripheral nervous system (PNS) myelin. nih.gov In the PNS, Schwann cells are responsible for synthesizing the cholesterol needed for myelination. nih.gov Research indicates that the transport of major myelin proteins, such as Protein P0, from the endoplasmic reticulum to the growing myelin sheath is dependent on the availability of this compoundβ). nih.gov This highlights the compound's regulatory role in myelin biogenesis, where it not only serves as a structural block but also coordinates the assembly of the sheath. nih.govnih.gov

Intracellular Trafficking and Subcellular Distribution

The precise distribution of this compoundβ) among different cellular organelles is vital for maintaining cellular homeostasis and function. This distribution is achieved through complex and tightly regulated trafficking pathways, which can be broadly categorized into vesicular and non-vesicular transport mechanisms.

Vesicular Transport Mechanisms Between Organelles

Vesicular transport is a major cellular process responsible for moving molecules between membrane-enclosed compartments of the secretory and endocytic pathways. nih.gov This process involves the budding of small, protein-coated vesicles from a donor membrane, which then travel to and fuse with a specific target membrane to deliver their cargo. nih.gov While transport vesicles are central to the movement of many proteins and lipids, their role in the bulk transport of this compoundβ) is nuanced. nih.govnih.gov

This compoundβ) is moved between compartments of the secretory and endocytic pathways via vesicular trafficking. nih.gov However, to maintain the distinct cholesterol concentrations of different organelles, it is thought that this compoundβ) is sorted during the formation of these transport vesicles. nih.gov For instance, to preserve the high concentration of cholesterol in the plasma membrane, it would be selectively included in vesicles moving towards it and excluded from vesicles moving away. nih.gov Despite this, evidence suggests that non-vesicular transport is the predominant pathway for moving sterols between many organelles, especially those not connected by vesicular routes, like mitochondria. nih.govnih.gov Studies in yeast have shown that ergosterol, a similar sterol, moves from the endoplasmic reticulum to the plasma membrane primarily through non-vesicular means. nih.gov

Non-Vesicular Transport via Membrane Contact Sites (MCS)

A significant portion of intracellular this compoundβ) transport occurs through non-vesicular mechanisms, which involve the direct transfer of lipid molecules between the membranes of adjacent organelles. nih.govnih.gov This rapid, energy-independent transfer is facilitated by lipid transfer proteins (LTPs) at specialized locations called membrane contact sites (MCS). nih.govnih.gov MCS are regions where the membranes of two organelles are held in close proximity (typically 10-30 nm), allowing for the efficient exchange of small molecules like lipids and ions without the fusion of the membranes themselves. nih.gov

This mode of transport is crucial for organelles that are not part of the vesicular trafficking network, such as mitochondria, and for the rapid redistribution of this compoundβ) in response to cellular needs. nih.govnih.gov The transport is mediated by proteins that can extract a cholesterol molecule from one membrane, shield its hydrophobic structure from the aqueous cytosol, and deliver it to an acceptor membrane. nih.govnih.gov Many of these transport proteins are localized to MCS, suggesting a "dual-targeting" model where they bridge the two membranes to facilitate efficient transfer. nih.gov

Identification and Function of Specific this compoundβ) Transport Proteins (e.g., Niemann-Pick C1/C2 (NPC1/2), Oxysterol-Binding Proteins (OSBP), START Domain Proteins)

Several families of proteins have been identified as key players in the non-vesicular transport of this compoundβ).

Niemann-Pick C1/C2 (NPC1/2): These proteins are essential for the egress of this compoundβ) from late endosomes and lysosomes (LE/LY). nih.govnih.gov Most cells acquire cholesterol through the endocytosis of low-density lipoproteins (LDLs). nih.gov Inside the LE/LY, cholesteryl esters from LDLs are hydrolyzed into free cholesterol. nih.gov The soluble NPC2 protein binds to the liberated cholesterol within the lumen of the lysosome and transfers it to the N-terminal domain of the membrane-bound NPC1 protein. nih.govnih.gov NPC1 then facilitates the movement of cholesterol out of the lysosome, making it available for transport to other organelles like the endoplasmic reticulum and plasma membrane. nih.govnih.gov Mutations in the NPC1 or NPC2 genes lead to the accumulation of cholesterol in lysosomes, causing the fatal neurodegenerative disorder Niemann-Pick type C disease. youtube.com

Oxysterol-Binding Proteins (OSBP) and OSBP-related Proteins (ORPs): This is a large, conserved family of lipid transfer proteins that are implicated in both sterol transport and signaling. nih.govwikipedia.org OSBPs and ORPs typically localize to MCS, where they are thought to facilitate the exchange of sterols for other lipids, such as phosphatidylinositol-4-phosphate (B1241899) (PI4P), between two organelles. nih.gov For example, OSBP mediates the transport of this compoundβ) from the ER to the trans-Golgi network in exchange for PI4P. nih.gov Similarly, ORP5, an ER-resident protein, interacts with NPC1 at ER-lysosome contact sites and is required for the efficient non-vesicular transfer of LDL-derived cholesterol from lysosomes to the ER. nih.gov

START Domain Proteins: The steroidogenic acute regulatory protein (StAR)-related lipid transfer (START) domain family consists of proteins characterized by a conserved ~210 amino acid sequence that forms a hydrophobic pocket for binding lipids, including this compoundβ). nih.govnih.govwikipedia.org These proteins are involved in the specific, non-vesicular movement of cholesterol between different cellular compartments. nih.govresearchgate.net For instance, STARD3 (also known as MLN64) is localized to late endosomes and is involved in transporting cholesterol from the ER to endosomes. nih.govresearchgate.net The archetypal member, StAR (STARD1), mediates the rate-limiting step in steroid hormone synthesis by transferring cholesterol from the outer to the inner mitochondrial membrane. nih.govwikipedia.org Other START proteins, such as STARD4 and STARD5, also participate in intracellular cholesterol trafficking. nih.govnih.gov

| Protein Family | Key Members | Primary Location / Contact Site | Primary Function in this compoundβ) Transport | Associated Findings/Disease |

|---|---|---|---|---|

| Niemann-Pick (NPC) | NPC1, NPC2 | Late Endosomes / Lysosomes (LE/LY) | Facilitate egress of LDL-derived cholesterol from LE/LY. nih.govnih.gov | Mutations cause Niemann-Pick Type C disease. youtube.com |

| Oxysterol-Binding Proteins (OSBP/ORPs) | OSBP, ORP5 | ER-Golgi, ER-LE/LY MCS | Mediate sterol/phosphoinositide exchange between organelles. nih.govnih.gov | Regulate lipid metabolism and signaling. wikipedia.org |

| START Domain | STARD1 (StAR), STARD3, STARD4 | Mitochondria, Endosomes, ER | Transfer cholesterol between membranes for steroidogenesis and homeostasis. nih.govresearchgate.net | Crucial for steroid hormone production. wikipedia.org |

Differential Distribution of this compoundβ) Among Cellular Organelles (e.g., Plasma Membrane, Endoplasmic Reticulum, Mitochondria, Endosomes, Lysosomes)

This compoundβ) is not uniformly distributed throughout the cell; instead, its concentration varies significantly among the membranes of different organelles, creating a distinct gradient. nih.govnih.gov This uneven distribution is crucial for the specialized functions of each compartment.

Plasma Membrane (PM): The plasma membrane has the highest concentration of this compoundβ), where it can constitute 30-50% of the total membrane lipids. nih.gov This enrichment is vital for regulating membrane fluidity, permeability, and the function of membrane proteins, including signaling receptors and ion channels. nih.gov Roughly 60-80% of the total cellular cholesterol resides in the PM. nih.gov

Endoplasmic Reticulum (ER): In stark contrast to the PM, the ER membrane contains a very low concentration of this compoundβ), typically around 5% of its lipids. nih.govnih.gov The ER is the primary site of cholesterol biosynthesis, and this low concentration is necessary for the proper functioning of regulatory machinery, such as the SCAP/SREBP pathway that senses cellular sterol levels. nih.govmdpi.com

Mitochondria: Mitochondrial membranes also have a very low cholesterol content. nih.govnih.gov However, the transport of this compoundβ) into the inner mitochondrial membrane is a critical, rate-limiting step for the synthesis of all steroid hormones. nih.gov

Endosomes and Lysosomes: The cholesterol content of the endocytic pathway varies. Early and recycling endosomes are enriched in this compoundβ), while late endosomes are not. nih.gov Late endosomes and lysosomes are key sorting stations for cholesterol derived from internalized LDLs, and the NPC proteins regulate its exit from these compartments to prevent its toxic accumulation. nih.govnih.gov

Extracellular Transport and Cellular Efflux Mechanisms of Cholest 5 En 3 Ol 3

Mechanisms of Cellular Cholest-5-en-3-ol (3) Efflux

The efflux of this compound) from cells is a multifaceted process involving both passive and active transport systems. These pathways work in concert to prevent the accumulation of excess cholesterol within cellular membranes.

Passive Aqueous Diffusion

Passive aqueous diffusion is a fundamental yet relatively inefficient mechanism for the efflux of this compound) that occurs in all cell types. ahajournals.org This process relies on the desorption of individual cholesterol molecules from the plasma membrane into the surrounding aqueous phase, where they can then be taken up by an acceptor molecule. ahajournals.org The rate of this diffusion is influenced by the concentration gradient of cholesterol between the cell membrane and the extracellular acceptor. ahajournals.org

The structure and size of the acceptor particle significantly impact the efficiency of aqueous diffusion. ahajournals.org Acceptors with a high phospholipid content are more effective at solubilizing the desorbed cholesterol. nih.gov For instance, small, discoidal high-density lipoprotein (HDL) particles are more efficient acceptors than larger, spherical vesicles at the same phospholipid concentration, due to their greater surface area to volume ratio which facilitates more frequent collisions with cholesterol molecules in the aqueous phase. ahajournals.org The process can be described by biexponential kinetics, suggesting the existence of at least two distinct kinetic pools of cholesterol within the plasma membrane: a "fast" pool and a "slow" pool, with half-times for efflux in the order of seconds and minutes, respectively. researchgate.net

Scavenger Receptor Class B Type I (SR-BI)-Mediated Efflux

Scavenger Receptor Class B Type I (SR-BI) is a cell surface receptor that plays a dual role in cholesterol metabolism, mediating both the selective uptake of cholesteryl esters from HDL and the efflux of free cholesterol from cells to HDL. nih.govnih.gov The presence of SR-BI in the plasma membrane significantly accelerates the rate of cholesterol efflux. ahajournals.orgnih.gov Overexpression of SR-BI in various cell types, including macrophages, has been shown to stimulate initial cholesterol efflux rates by 3- to 4-fold. nih.gov

The mechanism of SR-BI-mediated efflux involves the binding of HDL particles to the receptor, which is thought to create a channel or a conformational change that facilitates the movement of cholesterol from the cell membrane to the bound HDL particle. nih.gov Unlike some other efflux pathways, SR-BI-mediated flux is bidirectional, meaning the net direction of cholesterol movement depends on the cholesterol gradient between the cell and the acceptor particle. ahajournals.org This pathway is particularly important in the initial steps of reverse cholesterol transport in the arterial wall and in the subsequent uptake of HDL cholesterol by the liver. nih.govjci.org Studies have shown that the process of HDL cell association, uptake, and resecretion via SR-BI occurs in physiologically relevant cell types such as liver cells, adrenal cells, and macrophages, and represents a pathway for cholesterol efflux. nih.gov

ATP-Binding Cassette (ABC) Transporter-Mediated Efflux (e.g., ABCA1, ABCG1, ABCG4)

ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively transport various substrates across cellular membranes, a process fueled by ATP hydrolysis. nih.gov Several members of this family, notably ABCA1, ABCG1, and ABCG4, are pivotal in mediating the active efflux of this compound) and phospholipids (B1166683) from cells. nih.govnih.gov This active transport is a crucial component of reverse cholesterol transport and is essential for maintaining cellular cholesterol homeostasis. nih.govnih.gov

ABCA1 (ATP-Binding Cassette Transporter A1) is fundamental for the efflux of cholesterol and phospholipids to lipid-poor apolipoproteins, primarily apolipoprotein A-I (apoA-I), the major protein component of HDL. nih.govnih.gov This interaction leads to the formation of nascent, discoidal HDL particles. nih.gov Mutations in the ABCA1 gene cause Tangier disease, a condition characterized by extremely low levels of HDL and the accumulation of cholesteryl esters in macrophages and other tissues. nih.gov The efflux mediated by ABCA1 is unidirectional, actively moving lipids from the cell to the acceptor. ahajournals.org

ABCG1 (ATP-Binding Cassette Transporter G1) primarily promotes the efflux of cholesterol to mature, spherical HDL particles rather than to lipid-poor apolipoproteins. nih.gov ABCG1 and ABCA1 have complementary and additive roles in promoting macrophage cholesterol efflux. nih.gov While ABCA1 initiates the formation of HDL, ABCG1 contributes to the further enrichment of these particles with cholesterol. researchgate.net Deficiency in both ABCA1 and ABCG1 in macrophages leads to a severe impairment of cholesterol efflux and accelerates the development of atherosclerosis. nih.gov

ABCG4 (ATP-Binding Cassette Transporter G4) , like ABCG1, facilitates the efflux of cholesterol to HDL particles. nih.govresearchgate.net It is also involved in controlling megakaryocyte proliferation and platelet biogenesis. nih.gov

The coordinated action of these ABC transporters is essential for the efficient removal of excess cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques. nih.gov

| Transporter | Primary Acceptor | Function in Efflux |

| ABCA1 | Lipid-poor apolipoprotein A-I (apoA-I) | Efflux of cholesterol and phospholipids to form nascent HDL. nih.govnih.gov |

| ABCG1 | Mature High-Density Lipoprotein (HDL) | Efflux of cholesterol to existing HDL particles. nih.gov |

| ABCG4 | High-Density Lipoprotein (HDL) | Efflux of cholesterol to HDL; role in platelet formation. nih.gov |

Efflux via Extracellular Vesicles (e.g., Exosomes, Microvesicles)

In addition to the well-established pathways of passive diffusion and transporter-mediated efflux, cells can also release this compound) through the shedding of extracellular vesicles (EVs). nih.govnih.gov These membrane-bound particles, which include exosomes and microvesicles, are released by various cell types and can carry a cargo of proteins, lipids, and nucleic acids. nih.govbiorxiv.org

Exosomes are small EVs (30-150 nm) that originate from the endosomal system. biorxiv.org They are formed as intraluminal vesicles within multivesicular bodies (MVBs), which then fuse with the plasma membrane to release the exosomes into the extracellular space. nih.govMicrovesicles , which are larger (150-500 nm), are formed by the outward budding and fission of the plasma membrane. biorxiv.org

The release of EVs represents an alternative pathway for cholesterol efflux, particularly under conditions of cholesterol loading. nih.gov The membranes of these vesicles are enriched in cholesterol and sphingomyelin, which contributes to their stability in biological fluids. nih.gov Adipocyte-derived extracellular vesicle microRNAs have been implicated in the regulation of macrophage cholesterol efflux. nih.govresearchgate.net For instance, studies have shown that visceral adipose tissue extracellular vesicles can alter cholesterol efflux and the expression of genes involved in cholesterol transport in macrophages. nih.gov The secretion of EVs can be influenced by cellular cholesterol levels; cholesterol deficiency has been shown to increase the release of small EVs in an autophagy-dependent manner. biorxiv.org

Role of Lipoproteins and Apolipoproteins in this compound) Transport

Due to its hydrophobic nature, this compound) requires specialized carriers for its transport through the aqueous environment of the bloodstream. nih.gov This crucial role is fulfilled by lipoproteins, which are complex particles composed of a lipid core and a protein shell. iphy.ac.cnnih.gov

Inter-organ Transport of this compound) by Lipoprotein Particles (Chylomicrons, VLDL, LDL, HDL)

The transport of this compound) between different organs is a continuous process managed by a heterogeneous group of lipoprotein particles, primarily classified by their density: chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL). iphy.ac.cnnih.gov

Chylomicrons are the largest and least dense lipoproteins, assembled in the intestine to transport dietary lipids, including cholesterol, to peripheral tissues like adipose and muscle tissue. nih.govyoutube.com As they circulate, they are metabolized, leading to the formation of cholesterol-enriched chylomicron remnants that are taken up by the liver. nih.gov

Very-Low-Density Lipoproteins (VLDL) are produced by the liver to transport endogenously synthesized triglycerides and cholesterol to peripheral tissues. frontiersin.orgyoutube.com As VLDLs are hydrolyzed by lipoprotein lipase, they are converted into smaller, denser particles. youtube.com

Low-Density Lipoproteins (LDL) are the primary carriers of cholesterol in the blood, transporting it from the liver to peripheral tissues. youtube.com They are formed from the metabolism of VLDL and are taken up by cells via the LDL receptor. youtube.com

High-Density Lipoproteins (HDL) are central to the process of reverse cholesterol transport, moving cholesterol from peripheral tissues back to the liver for excretion. iphy.ac.cnyoutube.com HDL particles can acquire cholesterol from cells through the various efflux mechanisms described previously. nih.gov The major protein component of HDL, apolipoprotein A-I (apoA-I), plays a key role in this process by acting as an acceptor for cholesterol effluxed via the ABCA1 transporter. iphy.ac.cn

The different classes of lipoproteins are in a dynamic state of exchange and remodeling within the circulation, facilitated by various enzymes and transfer proteins, ensuring the proper distribution and disposal of cholesterol throughout the body. iphy.ac.cn

| Lipoprotein | Primary Function in Cholesterol Transport | Apolipoproteins |

| Chylomicrons | Transport of dietary cholesterol from the intestine. nih.govyoutube.com | ApoB-48, ApoA, ApoC, ApoE nih.govyoutube.com |

| VLDL | Transport of endogenous cholesterol from the liver. youtube.com | ApoB-100, ApoC, ApoE youtube.com |

| LDL | Delivery of cholesterol to peripheral tissues. youtube.com | ApoB-100 nih.gov |

| HDL | Reverse cholesterol transport (from peripheral tissues to the liver). iphy.ac.cnyoutube.com | ApoA-I, ApoA-II, ApoC, ApoE nih.gov |

Apolipoprotein A-I and Apolipoprotein E as Acceptors and Mediators of this compound) Efflux

The efflux of this compound), an essential process for maintaining cellular homeostasis, involves the transfer of the sterol from the cell membrane to extracellular acceptors. Among the most significant acceptors are Apolipoprotein A-I (ApoA-I) and Apolipoprotein E (ApoE), which play critical roles in the initial steps of reverse cholesterol transport.

Apolipoprotein A-I (ApoA-I):

ApoA-I is the primary protein component of high-density lipoprotein (HDL) particles, constituting about 70% of their protein mass. researchgate.net It is widely recognized as a principal mediator of this compound) efflux from peripheral cells, particularly from macrophages within the arterial wall. ahajournals.org The process is crucial for the formation of nascent HDL and the prevention of foam cell formation, a key event in atherosclerosis. ahajournals.orgnih.gov Lipid-poor or free ApoA-I, which can be found in the interstitial fluid, is considered a physiologically significant acceptor, capable of initiating the removal of this compound) from cells. ahajournals.org

The mechanism of ApoA-I-mediated efflux is complex. One pathway involves the ATP-binding cassette transporter A1 (ABCA1), which facilitates the transfer of cellular this compound) and phospholipids to lipid-poor ApoA-I, leading to the assembly of nascent, pre-β HDL particles. researchgate.netwikipedia.org Research on the murine macrophage RAW264 cell line has shown that cAMP-dependent induction of this compound) efflux to ApoA-I is associated with ApoA-I binding to coated pits, followed by cellular uptake and subsequent resecretion of a nascent lipoprotein particle. nih.gov This process was found to be dependent on extracellular calcium. nih.gov The interaction of ApoA-I with the cell surface, particularly with ABCA1, is a critical step that facilitates the desorption of this compound) from the plasma membrane. ahajournals.orgnih.gov

Apolipoprotein E (ApoE):

Apolipoprotein E is another multifunctional protein involved in lipid transport that also serves as an effective acceptor for cellular this compound) efflux. nih.gov Similar to ApoA-I, ApoE can accept lipids via the ABCA1 transporter, a function demonstrated in various cell types, including macrophages and HeLa cells. nih.gov The endogenous expression of ApoE in macrophages leads to its association with the plasma membrane, which enhances the efflux of this compound). openaccessjournals.com

ApoE-mediated efflux has been studied in the central nervous system, where it is crucial for lipid transport. Studies using cultured astrocytes and neurons have shown that exogenously added ApoE promotes the efflux of both this compound) and phosphatidylcholine, resulting in the formation of HDL-like particles. nih.gov This research also revealed an isoform-specific potency for lipid acceptance, with the order being ApoE2 > ApoE3 > ApoE4 in neurons. nih.gov The interaction of ApoE with cell surface heparan sulfate (B86663) proteoglycans (HSPGs) and the low-density lipoprotein receptor-related protein (LRP) appears to be essential for this efflux process. nih.gov The anti-atherosclerotic properties of ApoE are partly attributed to its ability to stimulate this compound) efflux from foam cells. openaccessjournals.com

Table 1: Comparison of Apolipoprotein A-I and Apolipoprotein E as Efflux Acceptors

| Feature | Apolipoprotein A-I (ApoA-I) | Apolipoprotein E (ApoE) |

| Primary Association | Major protein component of High-Density Lipoprotein (HDL). researchgate.net | Associated with various lipoproteins, including chylomicrons, VLDL, and a sub-fraction of HDL. nih.gov |

| Primary Efflux Pathway | Mediates efflux via ATP-binding cassette transporter A1 (ABCA1) to form nascent HDL. researchgate.netwikipedia.org | Also mediates efflux via the ABCA1 transporter. nih.gov |

| Physiological Form | Active as both lipid-poor (free) apolipoprotein and when incorporated in HDL particles. ahajournals.org | Functions as an acceptor, with endogenous expression enhancing efflux efficiency. openaccessjournals.com |

| Cell-Specific Findings | Key acceptor from macrophages, crucial for preventing foam cell formation. ahajournals.orgnih.gov | Promotes efflux from astrocytes and neurons in the CNS in an isoform-specific manner (E2>E3>E4). nih.gov |

| Receptor Interaction | Interacts with ABCA1 for the initial lipidation process. nih.gov | Interacts with heparan sulfate proteoglycans (HSPGs) and LDL receptor-related protein (LRP) in the CNS. nih.gov |

Reverse this compound) Transport (RCT) Pathway as a Systemic Mechanism

Reverse this compound) Transport (RCT) is a critical systemic pathway responsible for the removal of excess this compound) from peripheral tissues and its transport to the liver for excretion. wikipedia.org This multi-step process is considered a primary mechanism by which the body counteracts the accumulation of lipids in the arterial wall, thereby protecting against the development of atherosclerosis. wikipedia.orgnih.gov Macrophages and HDL particles are central players in this pathway. youtube.com

The key stages of the RCT pathway are as follows:

This compound) Efflux from Peripheral Cells: The process begins with the efflux of excess this compound) from cells, such as macrophage-derived foam cells in the arterial intima. wikipedia.org This step is primarily mediated by the ABCA1 transporter, which transfers this compound) and phospholipids to lipid-poor ApoA-I, forming nascent, disc-shaped pre-β-HDL particles. frontiersin.org The ABCG1 transporter also contributes by facilitating the transfer of this compound) to more mature HDL particles. nih.govfrontiersin.orgresearchgate.net

HDL Maturation: Once in the circulation, the nascent HDL particles undergo maturation. The enzyme lecithin-cholesterol acyltransferase (LCAT), which is associated with HDL, esterifies the free this compound) on the surface of the HDL particle into cholesteryl esters. wikipedia.orgfrontiersin.org These more hydrophobic cholesteryl esters are then sequestered into the core of the lipoprotein, causing the particle to transform from a discoidal shape into a larger, spherical, mature HDL particle (α-HDL). wikipedia.orgnih.gov

Delivery of this compound) to the Liver: The mature, this compound)-rich HDL particles transport their cargo to the liver through two main routes:

Direct Route: HDL particles can directly bind to scavenger receptor class B type I (SR-BI) on the surface of liver cells (hepatocytes). nih.govfrontiersin.org This receptor facilitates the selective uptake of cholesteryl esters from the HDL core into the hepatocyte without the internalization of the entire HDL particle. nih.gov The now lipid-depleted HDL can return to circulation to accept more this compound). nih.gov

Indirect Route: The cholesteryl ester transfer protein (CETP) can mediate the transfer of cholesteryl esters from HDL to Apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), in exchange for triglycerides. frontiersin.org These LDL particles can then be taken up by the liver via the LDL receptor. frontiersin.org

Biliary Excretion: Within the liver, the delivered this compound) can be converted into bile acids or secreted directly into the bile via the ABCG5 and ABCG8 transporters. youtube.com The bile is then excreted into the intestine, where a portion of the this compound) and bile acids are eliminated from the body through feces, completing the RCT pathway. wikipedia.orgyoutube.com

Table 2: Key Molecules in the Reverse this compound) Transport (RCT) Pathway

| Molecule | Type | Function in RCT |

| Apolipoprotein A-I (ApoA-I) | Protein | Primary protein of HDL; accepts this compound) from cells to form nascent HDL. frontiersin.org |

| ABCA1 | Transporter Protein | Transports cellular this compound) and phospholipids to lipid-poor ApoA-I. wikipedia.org |

| ABCG1 | Transporter Protein | Transports cellular this compound) to mature HDL particles. nih.govresearchgate.net |

| Lecithin-Cholesterol Acyltransferase (LCAT) | Enzyme | Esterifies free this compound) on HDL, promoting particle maturation. wikipedia.org |

| Scavenger Receptor Class B Type I (SR-BI) | Receptor | Mediates selective uptake of cholesteryl esters from HDL into the liver. nih.govfrontiersin.org |

| Cholesteryl Ester Transfer Protein (CETP) | Plasma Protein | Transfers cholesteryl esters from HDL to ApoB-containing lipoproteins (e.g., LDL). frontiersin.org |

| ABCG5/ABCG8 | Transporter Proteins | Mediate the secretion of this compound) from the liver into the bile. youtube.com |

Advanced Research Methodologies and Models in Cholest 5 En 3 Ol 3 Studies

Analytical Techniques for Quantitative and Structural Characterization

Advanced Chromatographic Methods (e.g., GC-MS, HPLC) for Metabolic Profiling and Quantification

Advanced chromatographic techniques are fundamental for the separation, identification, and quantification of cholesterol and its metabolites in complex biological samples. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely used methods in cholesterol research. nih.govscienceopen.com

GC-MS is particularly well-suited for the analysis of volatile compounds like cholesterol. creative-proteomics.com This technique offers high chromatographic resolution, allowing for the separation of cholesterol from other structurally similar sterols. nih.gov Coupled with mass spectrometry, it provides highly specific and sensitive detection, enabling accurate quantification. For instance, high-temperature GC-MS (HTGC-MS) has been successfully employed for the simultaneous analysis of 18 different sterols, including cholesterol, cholesteryl esters, and cholesterol precursors, in serum samples. nih.gov This comprehensive profiling is crucial for understanding the intricate details of cholesterol metabolism. nih.gov To enhance volatility and improve chromatographic performance, cholesterol is often derivatized before GC-MS analysis. nih.govcreative-proteomics.com

HPLC is another versatile technique for cholesterol analysis and is applicable to a wide range of lipid classes without the need for derivatization. creative-proteomics.com Reversed-phase HPLC is commonly used to separate cholesterol from its more polar and nonpolar derivatives. When coupled with detectors such as photodiode array (PAD) or mass spectrometry, HPLC provides both quantitative and structural information. researchgate.net A comparative study of HPLC-PAD and GC-MS for cholesterol quantification in meat samples demonstrated that while both methods offer good linearity and recovery, GC-MS exhibits higher sensitivity with lower limits of detection and quantification. researchgate.net

These chromatographic methods are indispensable for metabolic profiling, allowing researchers to create a detailed snapshot of the cholesterol metabolic network in various physiological and pathological states.

Table 1: Comparison of Advanced Chromatographic Methods for Cholest-5-en-3-ol (3β) Analysis

| Technique | Principle | Advantages | Limitations | Typical Application in Cholesterol Research |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. | High resolution, high sensitivity, excellent for volatile and thermally stable compounds. creative-proteomics.comnih.gov | Requires derivatization for non-volatile compounds, potential for thermal degradation of some analytes. creative-proteomics.com | Quantification of cholesterol and its precursors in serum and tissues. nih.govnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase under high pressure. | Versatile for a wide range of compounds, no derivatization needed for cholesterol, various detection methods available. scienceopen.comcreative-proteomics.com | Lower resolution for some complex mixtures compared to GC, can be more expensive due to solvent consumption. creative-proteomics.com | Quantification of free and esterified cholesterol in biological fluids and food samples. nih.govresearchgate.net |

High-Resolution Spectroscopic Techniques (e.g., NMR, FT-IR, Mass Spectrometry Imaging) for Molecular Identification and Localization

High-resolution spectroscopic techniques provide invaluable information on the molecular structure, conformation, and spatial distribution of cholesterol within biological systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic structure of molecules. Both solution-state and solid-state NMR have been used to study cholesterol and its interactions with other lipids in model membranes. researchgate.net For example, 31P-NMR spectroscopy has been employed to investigate the effects of cholesterol on the organization of phosphatidylcholine bilayers. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy is highly sensitive to the vibrational modes of chemical bonds and is used to characterize the functional groups present in cholesterol. researchgate.net FT-IR can provide information about the conformation and orientation of cholesterol molecules within lipid membranes and has been used to classify different types of gallstones based on their cholesterol content. researchgate.net Attenuated total reflection FT-IR (ATR-FTIR) is a surface-sensitive variation that is particularly useful for studying membrane proteins and lipid-protein interactions. nih.gov

Mass Spectrometry Imaging (MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules, including cholesterol, directly in tissue sections without the need for labels. researchgate.netnih.gov Different MSI modalities, such as secondary ion mass spectrometry (SIMS), matrix-assisted laser desorption/ionization (MALDI), and desorption electrospray ionization (DESI), offer varying spatial resolutions, enabling mapping from the subcellular to the whole-tissue level. researchgate.net MSI has been instrumental in revealing the distinct localization of cholesterol in different brain regions and in glioblastoma multiforme, providing insights into its role in tumor biology. acs.orgacs.orgnih.gov Despite challenges in ionizing the cholesterol molecule, on-tissue derivatization strategies have been developed to enhance its detection by MSI. acs.org

Isotopic Labeling Approaches for Tracing Metabolic Flux and Turnover Rates

Isotopic labeling is a powerful methodology for tracing the metabolic fate of cholesterol and quantifying its synthesis and turnover rates. This approach involves introducing stable isotopes, such as deuterium (2H) or carbon-13 (13C), into cholesterol precursor molecules and then tracking their incorporation into cholesterol and its metabolites over time. elifesciences.org

Metabolic flux analysis (MFA) utilizes stable isotope tracers to quantitatively study the rates of metabolic reactions. mdpi.comresearchgate.net By measuring the isotopic enrichment in cholesterol and its intermediates using mass spectrometry, researchers can determine the relative contributions of different biosynthetic pathways. For instance, deuterium oxide (D2O) labeling has been used to trace sterol flux through the two parallel pathways of cholesterol biosynthesis, the Bloch and Kandutsch-Russell pathways, revealing tissue-specific variations in their utilization. elifesciences.orgnih.gov

Stable isotope dilution mass spectrometry is another key application for accurately quantifying cholesterol efflux from cells. nih.gov In this method, cells are labeled with a stable isotope-labeled form of cholesterol (e.g., [d7]-cholesterol), and the movement of the labeled cholesterol out of the cells is monitored by mass spectrometry. This technique provides a more detailed molecular understanding compared to traditional radiotracer methods. nih.gov

Fluorescence-Based and Advanced Imaging Techniques for Cellular Localization and Dynamics

Fluorescence-based and advanced imaging techniques are essential for visualizing the subcellular localization and dynamic behavior of cholesterol in living cells.

Fluorescently labeled cholesterol analogs are widely used to track cholesterol's movement and distribution. Probes like dehydroergosterol (DHE) and cholestatrienol (CTL) closely mimic the behavior of native cholesterol and can be visualized using fluorescence microscopy. nih.govspringernature.com These analogs have been instrumental in demonstrating the significant intracellular pool of cholesterol in the endocytic recycling compartment and the trans-Golgi network. nih.gov More recently, novel photoconvertible fluorescent cholesterol analogs, such as Duo-Chol, have been developed to provide improved spatiotemporal resolution for tracking cholesterol dynamics. nih.gov

Advanced imaging techniques like fluorescence recovery after photobleaching (FRAP), fluorescence correlation spectroscopy (FCS), and single-particle tracking (SPT) are used to study the lateral dynamics of cholesterol in the plasma membrane. nih.govresearchgate.net These methods have revealed that cholesterol diffuses faster than phospholipids (B1166683) in live cell membranes. nih.gov Light-sheet fluorescence microscopy (LSFM) offers high-resolution, three-dimensional imaging of large biological specimens with minimal photodamage, making it suitable for long-term studies of cardiovascular diseases in model organisms like zebrafish. mdpi.com

Cryo-scanning electron microscopy (cryo-SEM) combined with other techniques like micro-computed tomography has enabled three-dimensional imaging of cholesterol crystals in human atherosclerotic tissues at nanometer resolution, providing unprecedented insights into the cellular processes of cholesterol crystal clearance. pnas.orgpnas.org

Genetic and Molecular Biology Approaches

Gene Knockdown and Knockout Studies in Model Organisms to Elucidate Gene Function

Genetic and molecular biology approaches, particularly gene knockdown and knockout studies, have been pivotal in elucidating the functions of genes involved in cholesterol metabolism.

Gene knockout studies involve the targeted inactivation of a specific gene in a model organism, such as a mouse, to observe the resulting phenotypic changes. This approach has been instrumental in identifying key regulators of cholesterol homeostasis. For example, studies in laboratory opossums with a defective ABCB4 gene revealed its crucial role in controlling blood cholesterol levels in response to dietary cholesterol. txbiomed.org

CRISPR/Cas9 technology has revolutionized the ease and precision of creating gene knockouts. nih.gov Genome-scale CRISPR-Cas9 knockout screens in human liver cells have been used to systematically identify genes that regulate the uptake of low-density lipoprotein (LDL) cholesterol. nih.govnih.gov These screens have uncovered novel genes and pathways, such as the RAB10 vesicle transport pathway, that influence cholesterol metabolism. nih.govnih.gov

Gene knockdown techniques, such as RNA interference (RNAi), reduce the expression of a specific gene without permanently altering the DNA sequence. This approach has also been used to study the function of genes in cholesterol metabolism.

More recently, epigenetic editing has emerged as a promising strategy to control gene expression without changing the DNA sequence. This method has been successfully used to silence the PCSK9 gene in mice, leading to a significant and long-lasting reduction in cholesterol levels. singularityhub.comnews-medical.net This demonstrates the potential of targeting the molecular machinery that switches genes on and off as a therapeutic approach for high cholesterol. singularityhub.com

Table 2: Key Genes in this compoundβ) Metabolism Investigated Using Genetic Approaches

| Gene | Protein Function | Model Organism/System | Key Finding from Genetic Study | Citation |

|---|---|---|---|---|

| PCSK9 | Regulates LDL receptor degradation | Mice, Non-human primates | Epigenetic silencing of PCSK9 leads to a durable reduction in LDL cholesterol. | singularityhub.comnews-medical.netheart.org |

| ABCB4 | Transports fats from the liver into bile | Laboratory opossum | A defective ABCB4 gene impairs cholesterol excretion, leading to high blood cholesterol on a high-cholesterol diet. | txbiomed.org |

| RAB10 | Involved in vesicle transport | Human liver cells, Mice | Dysfunction of the RAB10 pathway impairs LDL receptor trafficking and leads to hypercholesterolemia. | nih.govnih.gov |

| OTX2 | Transcription factor | Human liver cells, Mice | Loss of OTX2 function leads to a robust reduction in serum LDL cholesterol by increasing cellular LDL uptake. | nih.govnih.gov |

| ANGPTL3 | Inhibitor of lipoprotein and endothelial lipase | Mice, Non-human primates | CRISPR/Cas9-based lowering of ANGPTL3 activity reduces blood lipid levels. | nih.gov |

| APOC3 | Component of VLDL and LDL particles | Rabbits, Hamsters | Genetic targeting of APOC3 has a lipid-lowering and anti-atherogenic effect. | nih.gov |

Overexpression and Site-Directed Mutagenesis Analysis of Regulatory Proteins

The intricate regulation of this compoundβ) metabolism is often dissected through sophisticated molecular biology techniques, primarily overexpression and site-directed mutagenesis of key regulatory proteins. These methods allow researchers to manipulate the expression levels and specific amino acid sequences of proteins, thereby elucidating their precise roles in cellular processes.

Overexpression studies involve introducing additional copies of a gene encoding a regulatory protein into cells. This leads to an increased synthesis of the protein, allowing researchers to observe the downstream effects of its heightened activity. For instance, overexpressing SREBP cleavage-activating protein (SCAP) in Chinese hamster ovary (CHO) cells has been shown to confer resistance to sterol-mediated feedback regulation, highlighting its central role in controlling the processing of Sterol Regulatory Element-Binding Proteins (SREBPs). semanticscholar.org Similarly, the overexpression of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1 in mouse models has been used to investigate their impact on this compoundβ) efflux and atherosclerosis, revealing complex and sometimes paradoxical effects depending on the tissue-specific context.

Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene. This results in alterations to the amino acid sequence of the encoded protein, enabling the study of the functional significance of individual amino acids or domains. For example, replacing the two free cysteine residues with glycine in the lecithin-cholesterol acyltransferase (LCAT) enzyme through site-directed mutagenesis has been instrumental in understanding the enzyme's activity. researchgate.net Another application is seen in studies of cholesterol oxidase, where computational site-directed mutagenesis of the "hydrophobic triad" (Y107, F444, and Y446) revealed their critical role in the optimal binding of this compoundβ) in the active site. uwa.edu.au

These techniques are often combined to provide a comprehensive understanding of protein function. For example, after identifying a gene of interest through a screening method, researchers might use site-directed mutagenesis to create various mutant forms of the protein. These mutants are then overexpressed in cells to assess how the specific mutations affect cellular this compoundβ) metabolism. This approach has been crucial in dissecting the complex pathways that govern this compoundβ) homeostasis.

Table 1: Examples of Overexpression and Site-Directed Mutagenesis in this compoundβ) Research

| Protein | Methodology | Key Finding | Reference |

|---|---|---|---|

| SREBP cleavage-activating protein (SCAP) | Overexpression | Overexpression in CHO cells leads to sterol resistance, confirming its role in SREBP processing. | semanticscholar.org |

| ATP-binding cassette transporter A1 (ABCA1) | Overexpression (in vivo) | Increased hepatic expression paradoxically increased atherosclerosis in LDL-receptor knockout mice. | |

| Lecithin-cholesterol acyltransferase (LCAT) | Site-Directed Mutagenesis | Replacement of free cysteines with glycine residues helped elucidate their role in enzyme activity. | researchgate.net |

| Cholesterol Oxidase | Computational Site-Directed Mutagenesis | Mutations in the hydrophobic triad (Y107, F444, Y446) affect substrate binding and catalytic efficiency. | uwa.edu.au |

Reporter Gene Assays for Transcriptional Regulation Studies

Reporter gene assays are a cornerstone in the study of gene expression and transcriptional regulation of this compoundβ) metabolism. nih.gov These assays provide a sensitive and quantifiable means to investigate the activity of promoter regions of genes involved in this compoundβ) synthesis, uptake, and efflux.

The fundamental principle of a reporter gene assay involves linking the promoter of a gene of interest to a "reporter gene" that encodes an easily detectable protein, such as luciferase or β-galactosidase. berthold.com This construct is then introduced into cells. Changes in the expression of the reporter gene, measured by the activity of its protein product (e.g., light emission for luciferase), reflect the transcriptional activity of the promoter of interest under various conditions. berthold.com

In the context of this compoundβ) research, reporter gene assays are extensively used to study the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). For example, to study the regulation of the low-density lipoprotein receptor (LDLR) gene, its promoter can be fused to a luciferase reporter gene. Transfecting this construct into cells allows researchers to monitor how factors like cellular this compoundβ) levels or the presence of statins affect LDLR transcription by measuring changes in luciferase activity. nih.gov

A significant advancement in this area is the development of dual-reporter systems. The Dual-Luciferase® Reporter (DLR) Assay System, for instance, uses two different luciferase enzymes, typically Firefly and Renilla, expressed from two separate vectors. berthold.com The Firefly luciferase is driven by the experimental promoter of interest, while the Renilla luciferase is driven by a constitutive promoter, serving as an internal control to normalize for transfection efficiency and cell number. berthold.com

Reporter gene assays have been instrumental in identifying and characterizing the sterol regulatory elements (SREs) and LXR response elements (LXREs) in the promoters of key genes involved in this compoundβ) homeostasis. For example, studies using luciferase reporter genes in HepG2 cells have demonstrated that sterol depletion leads to a significant increase in the transcriptional activity of promoters containing SREs. researchgate.net Furthermore, reporter systems are valuable tools for screening potential therapeutic compounds that modulate the activity of these transcriptional pathways.

Table 2: Applications of Reporter Gene Assays in this compoundβ) Research

| Gene/Pathway Studied | Reporter System | Cell Line | Key Application | Reference |

|---|---|---|---|---|

| LDLR Transcription | Luciferase | HEK293 | Investigating the effect of transcription factors like SREBP-2 and YY1 on LDLR expression. | nih.gov |

| Cholesterol Homeostasis Pathway | pGreenFireTM Lentivector (Luciferase and GFP) | HepG2 | Studying cholesterol efflux mechanisms and developing target-specific LXR agonists. | systembio.com |